3-Furyl-(3-methyl-2-thienyl)methanol
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Overview
Description
3-Furyl-(3-methyl-2-thienyl)methanol: is an organic compound with the molecular formula C10H10O2S It consists of a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(3-methyl-2-thienyl)methanol typically involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the furfuryl alcohol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Furyl-(3-methyl-2-thienyl)methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 3-Furyl-(3-methyl-2-thienyl)methanol is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Furyl-(3-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
3-Furylmethanol: A compound with a similar furan ring but lacking the thiophene moiety.
3-Methyl-2-thiophenemethanol: A compound with a similar thiophene ring but lacking the furan moiety.
2-Furyl-(3-methyl-2-thienyl)methanol: A structural isomer with the furan ring in a different position.
Uniqueness: 3-Furyl-(3-methyl-2-thienyl)methanol is unique due to the presence of both furan and thiophene rings in its structure. This dual aromatic system imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
furan-3-yl-(3-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-3-5-13-10(7)9(11)8-2-4-12-6-8/h2-6,9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJEYKURHXEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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